molecular formula C11H17N3O B3241870 (S)-2-Amino-3-methyl-N-pyridin-4-ylmethyl-butyramide CAS No. 148743-33-3

(S)-2-Amino-3-methyl-N-pyridin-4-ylmethyl-butyramide

Cat. No.: B3241870
CAS No.: 148743-33-3
M. Wt: 207.27 g/mol
InChI Key: NNGIKZMLCQIKFM-JTQLQIEISA-N
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Description

(S)-2-Amino-3-methyl-N-pyridin-4-ylmethyl-butyramide is a chiral amide derivative featuring a pyridin-4-ylmethyl group attached to the amide nitrogen and a 3-methyl substituent on the α-carbon of the amino acid backbone.

Properties

IUPAC Name

(2S)-2-amino-3-methyl-N-(pyridin-4-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-8(2)10(12)11(15)14-7-9-3-5-13-6-4-9/h3-6,8,10H,7,12H2,1-2H3,(H,14,15)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGIKZMLCQIKFM-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC1=CC=NC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC1=CC=NC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-methyl-N-pyridin-4-ylmethyl-butyramide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-pyridinecarboxaldehyde and (S)-2-amino-3-methylbutanoic acid.

    Condensation Reaction: The first step involves the condensation of 4-pyridinecarboxaldehyde with (S)-2-amino-3-methylbutanoic acid in the presence of a suitable condensing agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

    Purification: The resulting product is purified using column chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-methyl-N-pyridin-4-ylmethyl-butyramide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(S)-2-Amino-3-methyl-N-pyridin-4-ylmethyl-butyramide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-methyl-N-pyridin-4-ylmethyl-butyramide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of substituted amino-butyramides, which are often explored for pharmaceutical or biochemical applications. Below is a systematic comparison with key analogs:

Structural Features and Substituent Variations

A data table highlighting structural differences:

Compound Name (CAS Number) Amide Nitrogen Substituent Backbone Substituents Methyl Groups Commercial Status
(S)-2-Amino-3-methyl-N-pyridin-4-ylmethyl-butyramide Pyridin-4-ylmethyl 3-methyl on α-carbon 1 (C3) Discontinued
(S)-2-Amino-N,3-dimethyl-N-(pyridin-4-ylmethyl)butanamide (1292916-68-7) Pyridin-4-ylmethyl 3-methyl on α-carbon 2 (C3, N-methyl) Available (5 suppliers)
(S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-3,N-dimethyl-butyramide (1354000-25-1) 1-Benzyl-piperidin-4-yl 3-methyl on α-carbon 2 (C3, N-methyl) Discontinued
(S)-2-Amino-N-(1-benzylpiperidin-4-ylmethyl)-N-cyclopropyl-3-methylbutamide 1-Benzylpiperidin-4-ylmethyl and cyclopropyl 3-methyl on α-carbon 1 (C3) Available (4 suppliers)
Key Observations:

The cyclopropyl group in one analog (1354018-40-8) may enhance metabolic stability by reducing oxidative degradation .

Methylation Patterns: The absence of an N-methyl group in the target compound compared to analogs (e.g., 1292916-68-7) could increase hydrogen-bond donor capacity but may reduce metabolic stability .

Commercial Availability :

  • The discontinuation of the target compound contrasts with the availability of N-methylated or piperidine-containing analogs, suggesting superior stability or efficacy in the latter .

Implications of Structural Differences

  • Solubility and Permeability : The pyridine ring in the target compound may improve aqueous solubility compared to benzyl-piperidinyl analogs, which are more lipophilic .
  • Biological Activity : Substituents on the amide nitrogen likely influence target selectivity. For example, pyridine derivatives may interact with metal ions or aromatic residues in enzymes, while piperidine-containing analogs could target hydrophobic binding pockets.
  • Synthetic Accessibility : The discontinued status of the target compound may reflect challenges in synthesis or purification compared to N-methylated derivatives .

Research and Database Considerations

  • SHELX Software : Structural refinement tools like SHELXL are widely used for determining small-molecule crystal structures, which could aid in comparing conformational preferences of these analogs .

Biological Activity

(S)-2-Amino-3-methyl-N-pyridin-4-ylmethyl-butyramide is a chiral compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₉N₃O
  • Molecular Weight : 207.27 g/mol
  • Structural Features : The compound features a pyridine ring, an amino group, and a butyramide moiety, which contribute to its unique reactivity and binding characteristics.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by forming stable complexes, thereby modulating biochemical pathways .
  • Receptor Interaction : It has been shown to interact with various receptors, potentially influencing neurotransmitter systems involved in mood regulation and cognitive functions .
  • Ligand Activity : As a ligand in biochemical assays, it demonstrates interactions with target proteins, which could lead to therapeutic applications .

Biological Activity and Therapeutic Potential

The biological activity of this compound has been explored in various studies:

  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation .
  • Analgesic Properties : Its potential analgesic effects are under investigation, with implications for pain management therapies .
  • Neurotransmitter Modulation : The compound has shown promise in modulating neurotransmitter activity, which could be beneficial for treating disorders such as depression and anxiety .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibits specific enzyme activities at varying concentrations. For example, it showed complete inhibition at 5 μM concentrations in certain assays related to PTGR2 enzyme activity .
  • Fragment-Based Screening : A study utilizing fragment-based screening identified this compound as a promising candidate for further development due to its ability to bind selectively to target proteins involved in metabolic pathways .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC₁₂H₁₉N₃OEnzyme inhibition, anti-inflammatory
(S)-2-Amino-N-cyclopropyl-3-methyl-N-pyridin-4-ylmethyl-butyramideC₁₄H₂₁N₃ONeurotransmitter modulation
(R)-2-Amino-3-methyl-N-pyridin-4-ylmethyl-butyramideC₁₂H₁₉N₃OPotentially different binding affinity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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